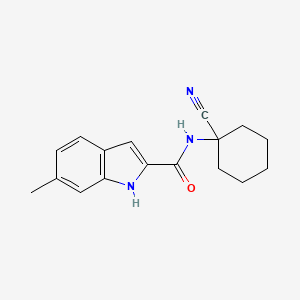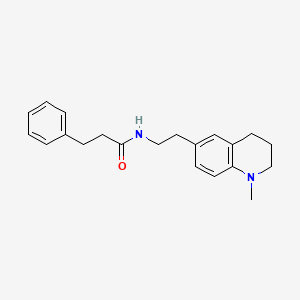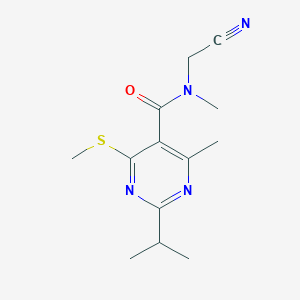
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as BMT-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of tubulin polymerization, which is essential for cell division. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to have a high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. In addition to its anti-cancer properties, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant effects. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to inhibit the production of reactive oxygen species, which are involved in the development of many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to have a good pharmacokinetic profile, making it a promising candidate for further development. However, one of the limitations of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of focus is the optimization of the synthesis method to improve the yield and purity of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. Another area of interest is the investigation of the synergistic effects of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with other chemotherapeutic agents. In addition, the development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol analogs with improved solubility and pharmacokinetic properties is another potential avenue for future research. Finally, the evaluation of the in vivo efficacy of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in animal models is necessary to determine its potential as a cancer therapeutic.
Conclusion
In conclusion, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a promising chemical compound with potential applications in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to have a high degree of selectivity towards cancer cells and minimal toxicity towards normal cells. Future research should focus on the optimization of the synthesis method, investigation of synergistic effects with other chemotherapeutic agents, development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol analogs with improved solubility and pharmacokinetic properties, and evaluation of its in vivo efficacy in animal models.
Métodos De Síntesis
The synthesis of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-butylbenzene-1,2-diamine and 4-methylbenzaldehyde in the presence of thiosemicarbazide. The reaction takes place in ethanol and requires refluxing for several hours. The resulting product is then purified using recrystallization with ethanol to obtain 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in a pure form.
Aplicaciones Científicas De Investigación
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its anti-inflammatory and antioxidant activities.
Propiedades
IUPAC Name |
4-(4-butylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-3-4-5-15-8-12-17(13-9-15)22-18(20-21-19(22)23)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXEBAVSNHNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)
![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)
![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2417101.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)

![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)

![1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2417112.png)
![2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2417113.png)
![(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2417114.png)